(R)-CCG-1423 (CAS 285986-88-1) is the less active enantiomer of the well-established Rho/MRTF/SRF pathway inhibitor CCG-1423. While the (S)-isomer and racemic mixtures are widely procured to inhibit myocardin-related transcription factor A (MRTF-A) nuclear localization and downstream serum response factor (SRF) gene expression, the (R)-enantiomer exhibits significantly lower binding affinity and functional blockade at the MRTF-A N-terminal basic domain (NB). In procurement and assay design, (R)-CCG-1423 is not sourced for primary pathway inhibition; rather, it is procured as an essential, structurally matched negative or attenuated control. This allows researchers to rigorously validate the on-target stereospecificity of MRTF-A/SRF inhibition in models of epithelial-mesenchymal transition (EMT), fibrosis, and cancer cell migration, ruling out non-specific cytotoxicity or off-target pharmacological effects [1].
Substituting (R)-CCG-1423 with an unrelated inactive compound or relying solely on racemic CCG-1423 fundamentally compromises assay integrity when studying MRTF-A/SRF pathway dynamics. Unrelated negative controls fail to match the exact lipophilicity, molecular weight, and cellular penetrance of the active (S)-isomer, leaving experiments vulnerable to confounding off-target variables. Furthermore, while next-generation analogs like CCG-100602 and CCG-203971 offer improved potency, they completely lack the stereospecific binding differences seen in the CCG-1423 scaffold; both of their enantiomers remain highly active [1]. Consequently, researchers mapping the precise nuclear localization signal (NLS) binding pocket of MRTF-A or pirin must procure the exact (R)-CCG-1423 enantiomer to establish a reliable, structurally identical baseline for stereospecific target engagement[1].
To confirm that the blockade of MRTF-A nuclear import is a specific, receptor-mediated event rather than a generalized artifact, researchers utilize the CCG-1423 enantiomer pair. Assays tracking serum-induced nuclear import of MRTF-A demonstrate that while the (S)-isomer potently blocks translocation, (R)-CCG-1423 exhibits a significantly attenuated inhibitory response, allowing MRTF-A to enter the nucleus and initiate transcription[1]. This pronounced stereospecificity establishes the (R)-isomer as the definitive negative control for validating on-target NLS masking.
| Evidence Dimension | Inhibition of serum-induced MRTF-A nuclear import |
| Target Compound Data | (R)-CCG-1423 (Attenuated blockade; permits nuclear import) |
| Comparator Or Baseline | (S)-CCG-1423 (Potent blockade of nuclear import) |
| Quantified Difference | Significant attenuation of inhibitory potency for the (R)-isomer vs. the (S)-isomer |
| Conditions | Serum-stimulated fibroblasts and B16F10 melanoma cells |
Procuring the (R)-isomer is critical for proving that MRTF-A nuclear exclusion is driven by stereospecific binding rather than non-specific cellular stress.
While newer analogs (CCG-100602, CCG-203971) are often procured for maximum in vivo potency, they fail to provide stereospecific control options. Comparative studies show that while (R)-CCG-1423 has significantly lower inhibitory effects on cell migration and SRF-mediated gene expression than (S)-CCG-1423, the stereoisomers of CCG-100602 and CCG-203971 show no such difference in biological activity [1]. Thus, the CCG-1423 scaffold remains uniquely valuable for mechanistic studies requiring an inactive or attenuated structural analog.
| Evidence Dimension | Stereoisomer-dependent difference in biological activity |
| Target Compound Data | (R)-CCG-1423 vs (S)-CCG-1423 (Significant difference in cell migration inhibition) |
| Comparator Or Baseline | CCG-100602 and CCG-203971 enantiomer pairs (No significant difference between R/S isomers) |
| Quantified Difference | CCG-1423 is the only scaffold in this class exhibiting a functional activity gap between enantiomers |
| Conditions | B16F10 melanoma cell migration and SRF-mediated gene expression assays |
Buyers conducting stereospecific binding assays cannot substitute CCG-1423 with newer analogs, as only CCG-1423 provides the necessary active/inactive enantiomeric pairing.
The mechanistic basis for (R)-CCG-1423's attenuated activity is its reduced binding affinity to the N-terminal basic domain (NB) of MRTF-A, which functions as the nuclear localization signal. Docking simulations and functional validation confirm that the (S)-isomer is significantly more likely to bind the NB domain than the (R)-isomer[1]. This quantitative difference in target engagement makes (R)-CCG-1423 an indispensable tool for mapping the exact binding pocket of the MRTF-A/SRF complex.
| Evidence Dimension | Binding affinity to MRTF-A N-terminal basic domain (NB) |
| Target Compound Data | (R)-CCG-1423 (Lower binding affinity) |
| Comparator Or Baseline | (S)-CCG-1423 (Higher binding affinity) |
| Quantified Difference | S-isomer exhibits modestly but significantly higher binding affinity to the NB domain than the R-isomer |
| Conditions | Molecular docking simulation and functional validation of NB-domain masking |
Provides the precise structural rationale for using (R)-CCG-1423 as a negative control when studying NLS-dependent nuclear import.
(R)-CCG-1423 is the ideal structurally matched negative control when evaluating the efficacy of (S)-CCG-1423 or racemic mixtures in blocking epithelial-mesenchymal transition (EMT) and tissue fibrosis, ensuring that observed effects are strictly due to MRTF-A/SRF pathway inhibition [1].
Because (R)-CCG-1423 exhibits lower binding affinity to the N-terminal basic domain (NB) of MRTF-A, it is a crucial reagent for structural biology and docking studies aiming to characterize the exact binding pocket of MRTF-A inhibitors [1].
Recent studies identify pirin as a target for CCG-series compounds. (R)-CCG-1423 serves as a necessary attenuated comparator to prove stereospecific engagement of pirin in melanoma resistance and apoptosis models [1].